molecular formula C12H15BrO2S B13887882 Methyl 4-(4-bromobutylsulfanyl)benzoate

Methyl 4-(4-bromobutylsulfanyl)benzoate

Cat. No.: B13887882
M. Wt: 303.22 g/mol
InChI Key: KPIUNNRRKCVEPY-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromobutylsulfanyl)benzoate is an organosulfur compound featuring a benzoate ester core substituted at the para position with a 4-bromobutylsulfanyl group.

Properties

Molecular Formula

C12H15BrO2S

Molecular Weight

303.22 g/mol

IUPAC Name

methyl 4-(4-bromobutylsulfanyl)benzoate

InChI

InChI=1S/C12H15BrO2S/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3

InChI Key

KPIUNNRRKCVEPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromobutylsulfanyl)benzoate typically involves the reaction of methyl 4-hydroxybenzoate with 4-bromobutylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromobutylsulfanyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF)

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include alcohols

Scientific Research Applications

Methyl 4-(4-bromobutylsulfanyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromobutylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The bromobutylsulfanyl group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

The following analysis compares Methyl 4-(4-bromobutylsulfanyl)benzoate with structurally related compounds, focusing on substituent effects, molecular properties, and reactivity.

Structural and Functional Group Variations

Sulfanyl-Linked Benzoates

Methyl 4-[(Benzylsulfanyl)methyl]benzoate (C16H16O2S)

  • Structure : Benzylsulfanyl group attached via a methylene bridge to the benzoate.
  • Key Differences : Lacks the bromine atom and shorter alkyl chain compared to the target compound.
  • Reactivity : The absence of bromine limits its utility in nucleophilic substitution reactions. Benzyl groups may enhance lipophilicity .

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) Structure: Piperazine-linked quinoline carbonyl group instead of a sulfanyl chain. Applications: Such derivatives are explored for biological activity due to their aromatic and heterocyclic components .

Ether- and Sulfonamido-Linked Benzoates

Methyl 4-[(4-Cyanobenzyl)oxy]benzoate (23n) Structure: Ether-linked 4-cyanobenzyl group. Key Differences: The oxygen linker and cyano substituent alter electronic properties (e.g., increased polarity) compared to the sulfur and bromine in the target compound. Synthesis: Prepared via nucleophilic substitution or esterification, similar to methods for sulfanyl analogs .

Butyl 4-(4-Methylbenzenesulfonamido)benzoate

  • Structure : Sulfonamido group and butyl ester.
  • Key Differences : The sulfonamido group introduces hydrogen-bonding capability, while the butyl ester may enhance lipid solubility. Bromine’s absence reduces halogen-specific interactions .

Sulfoxy and Halogenated Derivatives

Ethyl 4-(Sulfooxy)benzoate (Compound 13)

  • Structure : Sulfate ester (-OSO3H) at the para position.
  • Key Differences : The sulfooxy group increases hydrophilicity and acidity, contrasting with the hydrophobic bromobutylsulfanyl chain .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity Notes
This compound* C12H15BrO2S 303.22 Bromobutylsulfanyl, ester Bromine enables SN2 reactions
Methyl 4-[(benzylsulfanyl)methyl]benzoate C16H16O2S 272.36 Benzylsulfanyl, ester Lipophilic, no halogen
Butyl 4-(4-methylbenzenesulfonamido)benzoate C18H21NO4S 355.43 Sulfonamido, butyl ester Hydrogen-bonding capability
Ethyl 4-(sulfooxy)benzoate C9H10O5S 230.23 Sulfooxy, ethyl ester Highly hydrophilic

*Note: The molecular formula and mass for this compound are inferred from structural analogs.

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